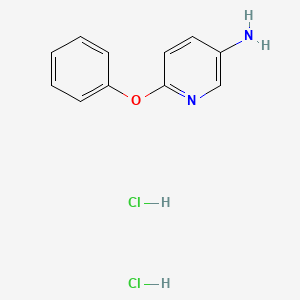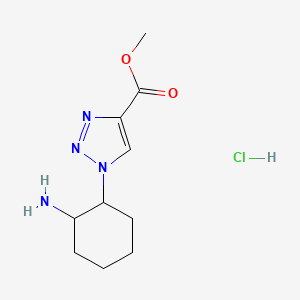
Methyl 4-methylpyrimidine-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methylpyrimidine-2-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.Physical And Chemical Properties Analysis
“Methyl 4-methylpyrimidine-2-carboxylate” is a solid at room temperature. It has a molecular weight of 152.15 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Crystal Structure Analysis
The molecular structure of methyl 4-methylpyrimidine-2-carboxylate has been studied for its relevance in the synthesis of antitubercular agents. A study by Richter et al. (2023) investigated its crystal and molecular structures during the synthesis of a previously reported antitubercular agent, emphasizing its significance in medicinal chemistry (Richter et al., 2023).
Intermolecular Interactions in Crystal Structure Prediction
Collins et al. (2010) explored intermolecular interactions between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid in the crystalline solid state. This study is critical for understanding the potential of methyl 4-methylpyrimidine-2-carboxylate in crystal structure prediction, highlighting its role in the development of new materials and pharmaceuticals (Collins, Wilson, & Gilmore, 2010).
Pharmacological Screening
Malinka et al. (1989) synthesized derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid, including those related to methyl 4-methylpyrimidine-2-carboxylate, for pharmacological screening. Some compounds exhibited analgesic, anti-inflammatory, and immunosuppressive activities, indicating the compound's potential in drug development (Malinka, Zawisza, & Zajac, 1989).
Reaction Studies
Khutova et al. (1982) studied the reactions of substituted methylpyrimidines, including methyl 4-methylpyrimidine-2-carboxylate, with aromatic carboxylic acid chlorides. This research contributes to understanding the chemical behavior and potential applications of methyl 4-methylpyrimidine-2-carboxylate in organic synthesis (Khutova, Klyuchko, Prikazchikova, & Cherkasov, 1982).
Antibacterial Properties
Nishigaki et al. (1970) investigated the synthesis of pyrido[2,3-d]pyrimidine derivatives from 4-substituted 6-amino-2-methylpyrimidines, including methyl 4-methylpyrimidine-2-carboxylate. This research is significant for understanding the antibacterial properties and potential pharmaceutical applications of these compounds (Nishigaki, Ogiwara, Senga, Fukazawa, Yoneda, Aida, & Machida, 1970).
Solution Behavior
Hirai (1966) studied the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions, which is closely related to methyl 4-methylpyrimidine-2-carboxylate. Understanding the solubility and behavior in solution is crucial for its applications in chemical synthesis and pharmaceutical formulations (Hirai, 1966).
Safety And Hazards
“Methyl 4-methylpyrimidine-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
Propriétés
IUPAC Name |
methyl 4-methylpyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKRRHHGSAUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665043 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrimidine-2-carboxylate | |
CAS RN |
317334-58-0 | |
| Record name | Methyl 4-methylpyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)





![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)


![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)